6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]
CAS No.: 1202765-56-7
Cat. No.: VC3402417
Molecular Formula: C12H14BrNO
Molecular Weight: 268.15 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] - 1202765-56-7](/images/structure/VC3402417.png)
Specification
CAS No. | 1202765-56-7 |
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Molecular Formula | C12H14BrNO |
Molecular Weight | 268.15 g/mol |
IUPAC Name | 6-bromospiro[1,2-dihydroindole-3,4'-oxane] |
Standard InChI | InChI=1S/C12H14BrNO/c13-9-1-2-10-11(7-9)14-8-12(10)3-5-15-6-4-12/h1-2,7,14H,3-6,8H2 |
Standard InChI Key | HJBDQOZMIJOABX-UHFFFAOYSA-N |
SMILES | C1COCCC12CNC3=C2C=CC(=C3)Br |
Canonical SMILES | C1COCCC12CNC3=C2C=CC(=C3)Br |
Introduction
Chemical Properties and Structure
Basic Information
6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] is characterized by the following chemical properties:
Property | Information |
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CAS Number | 1202765-56-7 |
Molecular Formula | C₁₂H₁₄BrNO |
Alternative Names | 6-Bromo-1,2-dihydrospiro[indole-3,4'-oxane], 6-bromo-1,2,2',3',5',6'-hexahydrospiro[indole-3,4'-pyran] |
Structure Type | Heterocyclic spiro compound |
The compound features an indoline scaffold connected via a spiro center to a pyran ring, with a bromine substituent at position 6 of the indoline moiety . This spiro arrangement creates a rigid three-dimensional structure that contributes to its distinctive chemical and biological properties.
Structural Features
The compound's structure can be divided into three key components:
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The indoline core - a nitrogen-containing bicyclic structure
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The pyran (oxane) ring - a six-membered oxygen heterocycle
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The spiro center - connecting both ring systems at position 3 of indoline and position 4 of pyran
The bromine atom at position 6 serves as a potential site for further functionalization and may enhance the compound's binding affinity to biological targets through halogen bonding interactions.
Synthesis and Preparation Methods
Related Compound Synthesis
Related compounds such as 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one (CAS: 1190861-43-8) have been synthesized through multi-step procedures . The key step typically involves formation of the spiro center through cyclization reactions.
Biological Activity and Pharmacological Properties
Enzyme Inhibition
While specific data for 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] is limited, structurally related indolin-2-one derivatives have demonstrated significant enzyme inhibitory properties. Particularly notable is their activity as p38 mitogen-activated protein kinase inhibitors, with some compounds exhibiting IC₅₀ values below 100 nM .
Structure-Activity Relationships
Comparison with Related Compounds
Comparing 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] with structurally similar compounds provides insights into structure-activity relationships:
Compound | Key Structural Difference | Potential Impact on Activity |
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6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one | Contains a carbonyl at position 2 | May enhance binding to hydrogen bond donors in biological targets |
(2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanol | Contains hydroxymethyl group instead of bromine | Alters hydrogen bonding capability and physical properties |
Role of the Bromine Substituent
The bromine atom at position 6 likely contributes significantly to the compound's biological activity and physicochemical properties:
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Enhances lipophilicity, potentially improving membrane permeability
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Provides a site for halogen bonding with biological targets
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Influences the electronic distribution across the indoline ring system
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May serve as a potential site for further chemical modifications
Research Applications
Medicinal Chemistry Applications
6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] has potential value in medicinal chemistry as:
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A scaffold for developing targeted enzyme inhibitors
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A lead compound for anti-inflammatory drug discovery
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A precursor for synthesis of more complex bioactive molecules
The spiro structure provides a rigid three-dimensional framework that can be leveraged for developing compounds with specific receptor binding profiles.
Experimental Models
Research involving related compounds has utilized various experimental models to evaluate biological activities:
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THP-1 human monocytic cell line for assessing anti-inflammatory effects
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LPS-stimulated cytokine production models
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Enzyme inhibition assays
These experimental approaches provide valuable frameworks for investigating the biological properties of 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] .
While specific physical data for 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] is limited, related compounds provide reference points:
Property | Value (based on related compounds) |
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Appearance | Typically a solid |
Molecular Weight | Approximately 268 g/mol (calculated) |
Storage Recommendations | Store in cool, dry, well-ventilated area away from incompatible substances |
Chemical Reactivity
The compound likely undergoes reactions characteristic of both indoline and pyran ring systems:
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N-substitution reactions at the indoline nitrogen
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Electrophilic aromatic substitution on the benzene portion
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Reactions involving the pyran oxygen
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Halogen exchange or coupling reactions at the bromine position
Analytical Characterization
Identification Methods
Analytical techniques commonly used to characterize 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] and related compounds include:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass Spectrometry
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Infrared Spectroscopy
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X-ray Crystallography for structural confirmation
Comparison with Therapeutic Compounds
Relation to Known Drug Classes
The spiroindoline scaffold appears in several compounds of pharmaceutical interest. The structural features of 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] align with certain kinase inhibitors and anti-inflammatory agents in development.
Research on substituted indolin-2-one derivatives suggests potential combination therapies with:
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Antagonists of M3 muscarinic receptors
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β2-agonists
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PDE4 inhibitors
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Corticosteroids
This suggests that 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] may have complementary activity with established therapeutic agents.
Future Research Directions
Structure Optimization
Future research could focus on structural modifications to enhance specific biological activities:
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Substitution of the bromine with other functional groups
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Modification of the indoline nitrogen
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Introduction of substituents on the pyran ring
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Exploration of stereochemical influences on activity
Target Identification
Detailed studies to identify specific molecular targets of 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] would provide valuable insights for drug development. Potential approaches include:
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Affinity-based proteomics
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Computational docking studies
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Structure-activity relationship analyses with defined targets
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